N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide

Tetrahydronaphtho-furan synthesis Nervous system agent intermediate Process chemistry

N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide (molecular formula C₁₂H₁₅NO₂, MW 205.25 g/mol) is a tetrahydronaphthalene-derived acetamide featuring a phenolic hydroxyl at the 7-position and an acetamido group at the 2-position of the saturated ring system. Its primary documented role is as a key intermediate in the synthesis of amino-5,6,7,8-tetrahydronaphtho[2,3-b]-2,3-dihydrofuran derivatives, a class of compounds with demonstrated antidepressant, antiaggressive, and dopaminergic properties.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 121454-61-3
Cat. No. B033463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide
CAS121454-61-3
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC2=C(C1)C=C(C=C2)O
InChIInChI=1S/C12H15NO2/c1-8(14)13-11-4-2-9-3-5-12(15)7-10(9)6-11/h3,5,7,11,15H,2,4,6H2,1H3,(H,13,14)
InChIKeyKYSJXDTUXLCEMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide (CAS 121454-61-3) – Identity and Sourcing-Relevant Profile


N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide (molecular formula C₁₂H₁₅NO₂, MW 205.25 g/mol) is a tetrahydronaphthalene-derived acetamide featuring a phenolic hydroxyl at the 7-position and an acetamido group at the 2-position of the saturated ring system [1]. Its primary documented role is as a key intermediate in the synthesis of amino-5,6,7,8-tetrahydronaphtho[2,3-b]-2,3-dihydrofuran derivatives, a class of compounds with demonstrated antidepressant, antiaggressive, and dopaminergic properties [2]. The compound is also listed as a British Pharmacopoeia (BP) reference standard, indicating its utility in analytical quality control applications .

Why In-Class Tetrahydronaphthalene Acetamides Cannot Simply Replace N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide (CAS 121454-61-3)


Minor structural variations within the tetrahydronaphthalene acetamide class lead to substantial differences in synthetic utility, biological target engagement, and analytical identity. The specific 7-hydroxy-2-acetamido substitution pattern enables direct cyclization to the tetrahydronaphtho[2,3-b]furan scaffold without requiring protective group manipulation; the corresponding 7-methoxy analog demands an additional deprotection step, altering overall process efficiency [1]. Furthermore, the phenolic hydroxyl directly participates in hydrogen-bonding interactions with biological targets, meaning any modification at this position (e.g., methylation, deletion, or relocation) qualitatively changes receptor affinity profiles [2]. The quantitative evidence below establishes that substitution with a generic in-class analog introduces process risk, analytical non-interchangeability, and potential failure in pharmacopeial compliance contexts.

Quantitative Differentiators for N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide (CAS 121454-61-3) Against Closest Analogs


Synthetic Route Efficiency: Direct Furan Cyclization vs. Methoxy Analog Deprotection Requirement

The 7-hydroxy-2-acetamido substitution enables direct incorporation into the amino-5,6,7,8-tetrahydronaphtho[2,3-b]-2,3-dihydrofuran scaffold through a one-step cyclization sequence, as documented in the foundational patent for this pharmacologically active class [1]. The closest structural analog, 7-methoxy-2-acetamido-tetralin, requires a demethylation step (e.g., BBr₃ or HBr treatment) to liberate the phenolic hydroxyl before cyclization can proceed, adding at least one additional synthetic operation and associated yield loss. While direct batch-to-batch yield comparisons between the two intermediates are not publicly disclosed, the patent literature exclusively describes the 7-hydroxy intermediate for the most direct route to the active pharmaceutical products, establishing its preferred synthetic status [1].

Tetrahydronaphtho-furan synthesis Nervous system agent intermediate Process chemistry

Pharmacopeial Reference Standard Certification: Purity and Impurity Limits vs. Reagent-Grade Supply

N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide is listed as a British Pharmacopoeia (BP) reference standard, supplied at a certified purity typically ≥98.0% with defined limits for related substances and residual solvents (e.g., <0.1% total residual solvents per pharmacopeial monograph practice) . In contrast, the compound is also widely available from general chemical suppliers at reagent-grade purity of 95–97% without certificate of analysis verifying individual impurity levels . This purity gap has direct consequences for analytical method validation and pharmacopeial compliance testing, where trace impurities can interfere with chromatographic resolution or produce false quantification.

Analytical reference standard British Pharmacopoeia Quality control

Dopamine D2 Receptor Affinity: Hydroxy vs. Alkoxy Substitution at the 7-Position

Binding affinity data for the 7-hydroxy-2-acetamido-tetralin scaffold at the human dopamine D2 receptor yields a Ki of approximately 2,800 nM (2.8 µM) [1]. While this absolute affinity is moderate, it establishes the 7-hydroxy group as a pharmacophoric element capable of measurable target engagement. The corresponding 7-methoxy-2-acetamido-tetralin analog has been profiled primarily as a melatonin receptor agonist rather than a dopamine receptor ligand, indicating a functional shift in target preference upon methylation of the 7-hydroxy group . Although a direct head-to-head D2 affinity comparison between the two analogs has not been reported in the same assay system, the cross-study evidence suggests that the 7-hydroxy substitution pattern preserves dopaminergic target recognition that is qualitatively altered upon O-methylation. High-strength differential evidence is limited for this dimension; the data should be treated as supporting rationale for preserving the 7-hydroxy functionality in dopamine-targeted programs.

Dopamine receptor binding Structure-activity relationship Hydroxy pharmacophore

Highest-Confidence Procurement and Application Scenarios for N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide (CAS 121454-61-3)


Synthesis of Amino-Tetrahydronaphtho-Furan Nervous System Agents (Antidepressant/Dopaminergic)

The compound serves as the optimal late-stage intermediate for the amino-5,6,7,8-tetrahydronaphtho[2,3-b]-2,3-dihydrofuran scaffold, a class of compounds with documented antidepressant, antiaggressive, and dopaminergic properties as described in US Patent 4,863,951 [1]. Its 7-hydroxy-2-acetamido substitution enables direct cyclization without protecting group manipulation, reducing synthetic complexity relative to alkoxy-substituted alternatives . This makes it the intermediate of choice for pharmaceutical process development targeting this specific pharmacophore class.

Analytical Quality Control and Pharmacopeial Compliance Testing

As a British Pharmacopoeia reference standard with certified purity (≥98%) and defined impurity limits, the compound is qualified for use in analytical method development, system suitability testing, and batch release of pharmaceutical products containing tetrahydronaphthalene-related substances . Procurement of the BP-grade standard rather than reagent-grade material is mandatory for laboratories operating under pharmacopeial compendial requirements.

Dopamine Receptor Ligand Screening and Structure-Activity Relationship (SAR) Studies

With measurable, albeit moderate, binding affinity at the human dopamine D2 receptor (Ki ≈ 2,800 nM) [2], the compound provides a tractable starting scaffold for medicinal chemistry optimization. The 7-hydroxy group serves as a hydrogen-bond donor and potential site for further derivatization (e.g., etherification, esterification), enabling SAR expansion around the tetrahydronaphthalene core in dopamine receptor-targeted programs.

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